1-Hydroxy-4-methylpentan-3-one

Catalog No.
S1543841
CAS No.
132350-33-5
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxy-4-methylpentan-3-one

CAS Number

132350-33-5

Product Name

1-Hydroxy-4-methylpentan-3-one

IUPAC Name

1-hydroxy-4-methylpentan-3-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)6(8)3-4-7/h5,7H,3-4H2,1-2H3

InChI Key

PWKGUHIWXLFLFN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)CCO

Synonyms

1-hydroxy-4-Methylpentan-3-one

Canonical SMILES

CC(C)C(=O)CCO

1-Hydroxy-4-methylpentan-3-one is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol. It is classified as a primary alpha-hydroxy ketone, which indicates the presence of both hydroxyl (-OH) and carbonyl (C=O) functional groups within its structure. This compound is also known by various names, including 4-hydroxy-4-methyl-2-pentanone and diacetone alcohol, reflecting its chemical characteristics and structural features .

The compound can be represented structurally as follows:

text
CH3 | HO-C-CH2-C=O | CH3

Organic Synthesis:

-Hydroxy-4-methylpentan-3-one serves as a valuable intermediate in the synthesis of various organic compounds. Studies have explored its role in the preparation of:

  • Heterocyclic compounds: These include pyrazoles, which possess diverse biological activities [].
  • Carbocyclic compounds: The compound has been employed in the synthesis of substituted cyclopentanes through aldol condensation reactions [].

Biological Activity Exploration:

  • Antimicrobial activity: A study reported weak to moderate antibacterial activity against some bacterial strains []. However, further investigation is needed to confirm and understand the mechanism of action.

Limitations and Future Directions:

Despite its potential applications, research on 1-hydroxy-4-methylpentan-3-one remains limited. Further studies are necessary to:

  • Fully characterize its biological properties: More research is needed to explore its potential as an antimicrobial agent or in other biological contexts.
  • Investigate its mechanism of action: Understanding how the compound interacts with biological systems is crucial for its potential development as a therapeutic agent.
  • Explore its potential in other scientific fields: Research into its applications in material science, catalysis, or other areas could be valuable.

  • Dehydration Reaction: It can undergo dehydration to form mesityl oxide, an α,β-unsaturated ketone. This reaction typically involves the removal of a water molecule from the compound .
  • Hydrogenation: The compound can be hydrogenated to produce hexylene glycol, showcasing its versatility in synthetic organic chemistry .
  • Condensation Reactions: It can condense with urea to yield diacetone-monourea, demonstrating its potential in forming heterocyclic compounds .

Synthesis of 1-hydroxy-4-methylpentan-3-one can be achieved through several methods:

  • Condensation of Acetone: One common laboratory method involves the Ba(OH)₂-catalyzed condensation of acetone, which leads to the formation of the desired compound along with other byproducts .
  • Hydrolysis of Related Compounds: Hydrolysis reactions of related diketones or ketones may also yield 1-hydroxy-4-methylpentan-3-one under specific conditions.

1-Hydroxy-4-methylpentan-3-one finds applications across various industries:

  • Solvent: It is used as a solvent in coatings and lacquers due to its ability to dissolve various substances while providing a desirable finish.
  • Intermediate: The compound serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals .
  • Chemical Manufacturing: It is utilized in the production of cellulose ester lacquers and wood preservatives, highlighting its significance in materials science .

Interaction studies involving 1-hydroxy-4-methylpentan-3-one focus primarily on its role as a solvent and intermediate. Research has suggested that it may interact with various biological systems, although detailed pharmacological studies are still needed to elucidate its full interaction profile. Its derivatives have been investigated for antiviral properties, indicating potential interactions with viral replication mechanisms .

Several compounds share structural similarities with 1-hydroxy-4-methylpentan-3-one. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Diacetone AlcoholCH₃C(O)CH₂C(OH)(CH₃)₂Known for being a common synthetic intermediate; used extensively as a solvent .
2-Hydroxy-2-methylpentan-4-oneCH₃C(OH)(CH₃)C(=O)CH₂CH₃Exhibits similar reactivity but differs in functional group positioning.
4-Hydroxy-2-keto-pentaneCH₃C(OH)(C=O)CH₂(CH₃)₂Contains keto functionality but lacks the additional methyl group found in 1-hydroxy-4-methylpentan-3-one.

These compounds illustrate variations in functional groups and structural arrangements that contribute to their distinct chemical behavior and applications.

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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